3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
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Overview
Description
3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring fused with a thiazole ring, along with benzylsulfanyl and phenyl substituents
Scientific Research Applications
Chemistry
In chemistry, 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound has shown promise as an antimicrobial agent. Studies have demonstrated its effectiveness against a range of bacterial and fungal pathogens.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated for their anticancer properties. The presence of both triazole and thiazole rings is believed to contribute to its ability to inhibit certain cancer cell lines.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its bioactive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Triazole Ring: The triazole ring is often formed through the cyclization of hydrazine derivatives with carbon disulfide, followed by alkylation.
Coupling Reactions: The final step involves the coupling of the benzylsulfanyl group to the triazole-thiazole core, typically using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors to improve yield and reduce reaction times. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfur atom in the benzylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole involves its interaction with biological macromolecules. It is believed to inhibit enzymes critical for the survival of pathogens or cancer cells. The exact molecular targets and pathways are still under investigation, but it is thought to interfere with DNA synthesis and repair mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzylsulfanyl)-4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
- 4-methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole
- 3-(benzylsulfanyl)-4-methyl-4H-1,2,4-triazole
Uniqueness
The uniqueness of this compound lies in its combined structural features of the triazole and thiazole rings, along with the benzylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-2-phenyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S2/c1-23-17(16-13-24-18(20-16)15-10-6-3-7-11-15)21-22-19(23)25-12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMCXYFCSLPSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CSC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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